JWH 122 3-甲基萘基异构体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

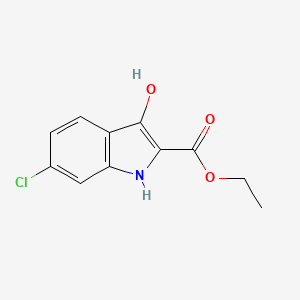

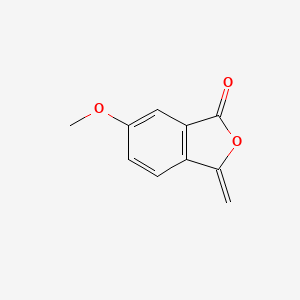

JWH 122 3-methylnaphthyl isomer is a synthetic cannabinoid (CB) that displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . It has been detected in commercially-available herbal products . This isomer differs from JWH 122 in that the methyl group is attached to the naphthyl rings at the 3, rather than the 4, position .

Molecular Structure Analysis

The molecular formula of JWH 122 3-methylnaphthyl isomer is C25H25NO . The average mass is 355.472 Da and the monoisotopic mass is 355.193604 Da .科学研究应用

Synthetic Cannabinoid Research

JWH 122 3-methylnaphthyl isomer is a synthetic cannabinoid (CB) that displays high affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . This makes it a valuable compound for studying the effects of synthetic cannabinoids on these receptors.

Forensic Chemistry & Toxicology

Given its presence in commercially available herbal products , this compound can be used in forensic chemistry and toxicology research. It can help in the development of new detection methods for synthetic cannabinoids in various matrices.

Pharmacological Research

The high affinity of JWH 122 3-methylnaphthyl isomer for CB1 and CB2 receptors makes it a useful tool in pharmacological research, particularly in studies investigating the role of these receptors in various physiological processes.

Analytical Standards

This compound can serve as an analytical standard in mass spectrometry , aiding in the identification and quantification of synthetic cannabinoids in various samples.

作用机制

Target of Action

JWH 122 3-methylnaphthyl isomer is a synthetic cannabinoid that displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

The compound interacts with its targets, the CB1 and CB2 receptors, by mimicking the natural cannabinoids in the body. This interaction leads to a change in the conformation of the receptors, triggering a series of intracellular events .

Biochemical Pathways

The activation of CB1 and CB2 receptors by JWH 122 3-methylnaphthyl isomer can affect various biochemical pathways. For instance, it can inhibit adenylate cyclase activity, modulate calcium and potassium channels, and activate mitogen-activated protein kinases . These changes can have downstream effects on neuronal excitability, inflammation, and pain perception, among other physiological processes.

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be lipophilic, which could influence its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of JWH 122 3-methylnaphthyl isomer’s action depend on the specific physiological or pathological context in which the CB1 and CB2 receptors are activated. For instance, in the nervous system, activation of these receptors can modulate neurotransmitter release, affecting various neurological functions and behaviors .

安全和危害

属性

IUPAC Name |

(3-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-18(2)15-19-10-5-6-11-20(19)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAISCZQPNYSRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017309 |

Source

|

| Record name | JWH-122 3-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391052-25-7 |

Source

|

| Record name | (3-Methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-122 3-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [1-(chloromethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (R)-](/img/no-structure.png)

![2-[(Prop-2-en-1-yl)sulfanyl]benzoyl chloride](/img/structure/B588594.png)

![6H-Pyrimido[5,4-d][1,2]oxazine](/img/structure/B588596.png)

![3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B588600.png)